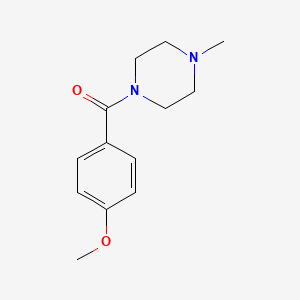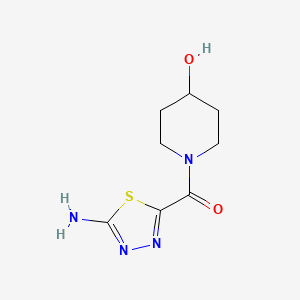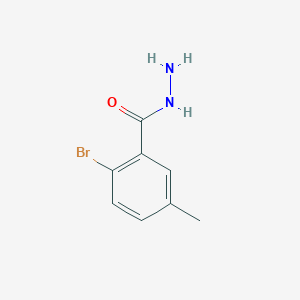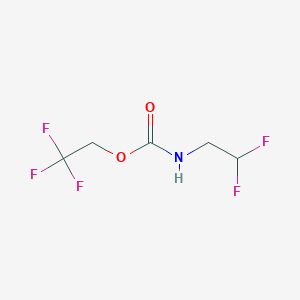
Phenyl N-phenylcarbamate
Vue d'ensemble
Description
Phenyl N-phenylcarbamate (PNC) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. PNC is a colorless, odorless, and non-toxic compound that is used in a variety of laboratory experiments and research applications. PNC is also known as phenylcarbamate and is commonly used in organic chemistry and biochemistry. This compound is of particular interest due to its unique properties, which make it suitable for a range of scientific applications.
Applications De Recherche Scientifique
Herbicidal Activity and Environmental Impact
Phenyl N-phenylcarbamates, such as Propham and Chloropropham, have been extensively studied for their herbicidal properties and environmental impact. They are used as pre and post-emergent herbicides in agronomic crops. Research has focused on their decomposition in soils, primarily through microbial activity, and their metabolism in plants. These compounds, while relatively non-persistent, have significant implications for safe residue limits in food due to their ingestion by mammals (Holder & Ryan, 1968).
Chemical Reactions and Mechanisms
Studies on Phenyl N-phenylcarbamate have delved into its chemical reactions, particularly aminolysis via an isocyanate intermediate. Advanced theoretical quantum mechanical methods and IR spectroscopic studies have been used to understand its reaction mechanisms. These studies provide crucial insights into the compound's reactivity and its interactions with various amines, emphasizing the utility of theoretical parameters in characterizing chemical reactivity (Ilieva et al., 2013).
Biological Effects and Potential Applications
In the biological sphere, some N-phenylcarbamates, including variants of Phenyl N-phenylcarbamate, have been shown to inhibit cell division and electron transfer in thylakoids, with certain compounds displaying potent uncoupling activity in oxidative phosphorylation or photophosphorylation. This uncoupling activity has been linked to the carbamate function's -NH-group, highlighting the potential of these compounds in understanding proton transfer in biological membranes (Mona et al., 1987).
Catalysis and Synthesis
Phenyl N-phenylcarbamate has been synthesized through various methods, including reductive carbonylation of nitrobenzene using palladium and silver salts. These studies provide insights into the creation of efficient and selective catalytic systems, contributing to the broader field of organic synthesis and catalysis (Santi et al., 1997).
Potential Medical Applications
Research into derivatives of phenylcarbamic acid, closely related to Phenyl N-phenylcarbamate, has indicated their potential as antituberculotics. These studies highlight the relationship between chemical structure, especially lipophilicity, and antimycobacterial activity, suggesting possible medical applications in treating tuberculosis (Waisser & Čižmárik, 2012).
Propriétés
IUPAC Name |
phenyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKRRXASPPECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197765 | |
| Record name | Carbamic acid, phenyl-, phenyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl N-phenylcarbamate | |
CAS RN |
4930-03-4 | |
| Record name | Phenyl phenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl N-phenylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, phenyl-, phenyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL PHENYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y05M391KCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)




![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)

![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)


![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)